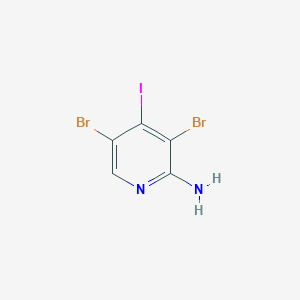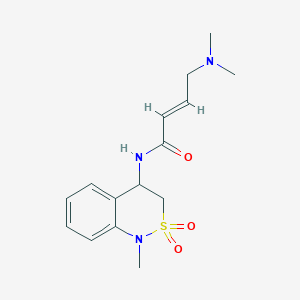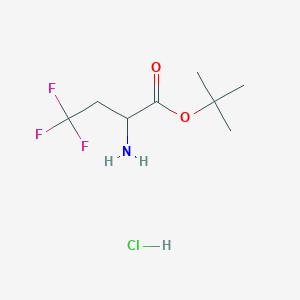
3,5-Dibromo-4-iodopyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-iodopyridin-2-amine is a chemical compound with the molecular formula C5H3Br2IN2 . It has a molecular weight of 377.8 and is typically available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3Br2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) . This code provides a specific description of the molecule’s structure, including the positions of the bromine, iodine, and amine groups on the pyridine ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 377.8 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Chemical Synthesis and Biological Activity
3,5-Dibromo-4-iodopyridin-2-amine is a heterocyclic compound that falls within the broader category of aminopyridines. These compounds, due to their interesting biological activities, have been extensively studied. The diverse pharmacological activities of aminopyridines have attracted significant attention, leading to extensive research to understand their potential. Recent advances have highlighted efficient procedures for synthesizing various aminopyridine derivatives, their coordination with metals, and their biological activities. These studies emphasize the basicity of aminopyridines, the hindrance related to electric charge affecting yield, and updates on spectra characterization. The significance of such studies lies in the development of compounds with aminopyridine moieties potentially offering high bioactivity and lower toxicity (Orie, Duru, & Ngochindo, 2021).
Industrial and Environmental Applications
Aminotriazoles, a class of compounds related to aminopyridines, are key raw materials in the fine organic synthesis industry. They have a long history of use in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. These compounds are also significant in producing analytical reagents, flotation reagents, and in the production of heat-resistant polymers and products with fluorescent properties. Their wide-ranging applications in industries such as biotechnology, energy, and chemistry highlight their industrial significance. The industrial utilization of aminotriazoles and their derivatives in agriculture and medicine underscores their broad applicability and potential for the synthesis of various agricultural and medical products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds like aminopyridines, used extensively in industries, are known for their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective in mineralizing these compounds and enhancing overall treatment efficacy. AOPs are important in developing technologies focusing on all aspects of the degradation of nitrogen-containing compounds, considering their toxic and hazardous nature in water environments. Studies have compared various AOPs, providing insights into their degradation efficiencies, mechanisms, and the influence of process parameters like pH and initial concentration. These insights are crucial for future research and the development of effective degradation technologies for recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
3,5-dibromo-4-iodopyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLPQODRAUGHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2378931.png)
![4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378932.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)



![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
